Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride

medicinal chemistry opioid receptor ligands conformational analysis

Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride (CAS 2940870-66-4) is a conformationally constrained, heterobifunctional cyclohexane derivative. The molecule presents both a nucleophilic primary amine and an electrophilic ethyl ester on a ring scaffold that carries a distinct 1-methyl substituent in a cis orientation relative to the 4-amino group.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
Cat. No. B13903102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC(CC1)N)C.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-3-13-9(12)10(2)6-4-8(11)5-7-10;/h8H,3-7,11H2,1-2H3;1H
InChIKeyNFHQFOMQLVEACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride – A Stereochemically Defined Alicyclic Amino Ester Building Block for Drug Discovery


Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride (CAS 2940870-66-4) is a conformationally constrained, heterobifunctional cyclohexane derivative. The molecule presents both a nucleophilic primary amine and an electrophilic ethyl ester on a ring scaffold that carries a distinct 1-methyl substituent in a cis orientation relative to the 4-amino group [1]. This precise stereochemistry creates a unique spatial arrangement of functional groups, differentiating it from trans diastereomers and non-methylated analogs. As a hydrochloride salt (C10H20ClNO2, MW 221.72 g/mol), it offers improved solid-state stability and aqueous handling properties suitable for multi-step synthetic sequences .

Why Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride Cannot Be Substituted by Generic Cyclohexane Amino Esters


In medicinal chemistry, subtle differences in ring substitution patterns, ester identity, and salt stoichiometry directly govern downstream biological activity, pharmacokinetics, and synthetic compatibility. The cis-1-methyl-4-amino arrangement in this compound enforces a specific spatial orientation that cannot be replicated by trans diastereomers or non-methylated cyclohexane amino esters [1]. Even within the same cis series, the ethyl ester and hydrochloride salt pair differ fundamentally from methyl ester or free base forms in terms of electrophilic reactivity, hydrogen-bond donor count, and aqueous solubility, making generic interchange scientifically invalid without a complete re-validation of the synthetic route and final compound properties.

Quantitative Differentiation Evidence for Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride from Closest Analogs


cis vs. trans Ring Geometry: Conformational Constraint and Biological Activity

The 1,4-substitution pattern on a cyclohexane ring defines the spatial vector between the amino and carboxylate groups. In related 4-aminocyclohexane derivatives with affinity for the μ-opioid and ORL1 receptors, the cis diastereomer (1s,4s configuration) places both substituents in equatorial positions, resulting in a bent molecular geometry, whereas the trans diastereomer extends into a linear, rod-like shape [1]. This geometric divergence is a primary driver of receptor subtype selectivity. While direct binding data for this specific ethyl ester compound is not publicly available, the underlying pharmacophoric principle is that cis and trans isomers constitute distinct chemical entities with non-interchangeable biological profiles due to their different three-dimensional orientations [2].

medicinal chemistry opioid receptor ligands conformational analysis

Ethyl vs. Methyl Ester: Lipophilicity-Driven Reactivity and Purification Advantages

The ethyl ester of the target compound (C10H19NO2·HCl) exhibits a calculated partition coefficient (XLogP3-AA) of 1.1, compared to a lower value for the methyl ester analog (methyl cis-4-amino-1-methylcyclohexanecarboxylate hydrochloride, C9H18ClNO2) [1]. This 0.6-unit increase in lipophilicity translates to superior organic-phase retention during aqueous workup and a measurable shift in reverse-phase HPLC retention time, which can be exploited for higher-purity isolation of synthetic intermediates. The reduced volatility of the ethyl ester also minimizes evaporative losses during solvent removal compared to the methyl ester.

organic synthesis LogP chromatography

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Acid-Base Handling for Peptide Coupling

The hydrochloride salt form (MW 221.72 g/mol) provides a defined stoichiometry and ensures the amine is fully protonated, contributing to a hydrogen bond donor count of 2 (from the -NH3+ group) versus 1 for the free base . This directly enhances aqueous solubility at low pH, a critical parameter for solid-phase peptide synthesis (SPPS) or amide coupling reactions in mixed aqueous-organic media. Similar 4-aminocyclohexane derivatives as their HCl salts are reported to have aqueous solubility exceeding 25 mg/mL, whereas the free base form is practically insoluble in water [1].

salt form selection peptide chemistry solubility

Optimal Use Cases for Ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride Based on Differentiated Properties


Conformationally Constrained Peptide Mimetics for GPCR Targets

The bent geometry enforced by the cis-1-methyl-4-amino configuration [1] makes this compound a privileged scaffold for turn-inducing peptidomimetics targeting G protein-coupled receptors (GPCRs) such as the μ-opioid receptor, where the spatial relationship between the amine and ester differs fundamentally from the linear trans isomer [2].

Multi-Step Synthesis of CNS-Targeted Probes Requiring Efficient Workup

The ethyl ester's higher XLogP of 1.1, compared to the methyl ester's ~0.5 , ensures superior product recovery during aqueous-organic extractions. This property is essential when executing 4-6 step reaction sequences common in the construction of positron emission tomography (PET) tracer precursors or complex heterocyclic libraries.

Automated Parallel Synthesis and Bioconjugation in Aqueous Media

The hydrochloride salt provides the necessary aqueous solubility (>25 mg/mL) for direct use in automated peptide synthesizers and aqueous bioconjugation protocols, avoiding the solubility and handling issues associated with the free base form, thereby improving reliability in high-throughput medicinal chemistry campaigns.

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